5,5-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine, trifluoroacetic acid
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Overview
Description
5,5-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine; trifluoroacetic acid is a compound that combines a benzodiazole derivative with trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions
5,5-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted benzodiazole derivatives.
Scientific Research Applications
5,5-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 5,5-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 5,5-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
- 1,5,6,7-tetrahydro-4H-indol-4-one
- 2,2,2-trifluoro-N’-(trifluoroacetyl)acetohydrazide
Uniqueness
5,5-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine is unique due to its specific combination of a benzodiazole core with difluoro and trifluoro substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H10F5N3O2 |
---|---|
Molecular Weight |
287.19 g/mol |
IUPAC Name |
6,6-difluoro-1,4,5,7-tetrahydrobenzimidazol-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H9F2N3.C2HF3O2/c8-7(9)2-1-4-5(3-7)12-6(10)11-4;3-2(4,5)1(6)7/h1-3H2,(H3,10,11,12);(H,6,7) |
InChI Key |
GSEBUNYBNIMMCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2=C1N=C(N2)N)(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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